4-Dimethylamino-N-hydroxy-benzamidine
Description
Significance of Amidine and N-Hydroxyamidine Scaffolds in Modern Organic Synthesis
Amidine and N-hydroxyamidine scaffolds are fundamental structural motifs in organic chemistry, valued for their unique chemical properties and diverse applications, particularly in medicinal chemistry and materials science. Amidines are characterized by the R-C(=NR')NR''R''' functional group and are recognized as one of the strongest classes of neutral organic bases. researchgate.netsemanticscholar.org This high basicity stems from the ability of their protonated form, the amidinium ion, to delocalize the positive charge across two nitrogen atoms, resulting in a highly stabilized conjugate acid. semanticscholar.org This property makes them useful as catalysts and as building blocks in the synthesis of various nitrogen-containing heterocycles. researchgate.net
The N-hydroxyamidine moiety, which contains a hydroxyl group attached to one of the nitrogen atoms (-C(=N-R)-N-OH), is a crucial pharmacophore in drug discovery. This functional group is a key component in the design of various enzyme inhibitors. A significant area of research is their application as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a rate-limiting enzyme in tryptophan metabolism that plays a role in tumor immune evasion. acs.orgmedchemexpress.comnih.gov The N-hydroxyamidine group's ability to coordinate with metal ions, such as the heme iron in the active site of IDO1, is critical to its inhibitory activity. nih.gov The versatility of these scaffolds is further demonstrated by their use in the development of DNA-encoded libraries (DELs) for the discovery of new pharmacologically active agents. rsc.org
The synthesis of amidines can be achieved through several classic methods, including the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol, followed by treatment with an amine. semanticscholar.org Another common route is the conversion of amides to imidoyl chlorides, which then react with amines to yield the desired amidine. semanticscholar.org The synthesis of N-hydroxyamidines often involves the reaction of a nitrile with hydroxylamine (B1172632). google.com
| Scaffold Type | General Structure | Key Chemical Property | Primary Application in Synthesis |
| Amidine | R-C(=NR')NR''R''' | Strong neutral base researchgate.netsemanticscholar.org | Synthesis of N-heterocycles researchgate.net |
| N-Hydroxyamidine | R-C(=NR')N(OH)R'' | Metal ion coordination nih.gov | Enzyme inhibitors (e.g., IDO1) acs.orgmedchemexpress.comnih.gov |
Academic Context of 4-Dimethylamino-N-hydroxy-benzamidine
Within the broad class of N-hydroxyamidines, this compound is a specific derivative that has garnered academic interest due to its distinct structural features. Its study provides insights into the structure-activity relationships of substituted benzamidines.
This compound is a member of the benzamidine (B55565) family, which are amidines where the carbon atom of the amidine group is attached to a phenyl ring. Its classification can be broken down based on its constituent functional groups:
Benzamidine Core: It possesses the fundamental benzamidine structure.
N-Hydroxyamidine: The presence of a hydroxyl group on one of the amidine nitrogen atoms places it in the N-hydroxyamidine subclass. This feature is often associated with tautomerism, where the compound can exist as an amidoxime (B1450833).
Substituted Benzene (B151609) Ring: The phenyl ring is substituted at the para-position (position 4) with a dimethylamino group [-N(CH₃)₂]. This electron-donating group can influence the electronic properties of the entire molecule.
The structural characteristics are summarized in the table below.
| Structural Feature | Description | Significance |
| Parent Scaffold | Benzamidine | Aromatic amidine |
| Key Functional Group | N-Hydroxyamidine | Confers potential biological activity, acts as a metal-chelating group nih.gov |
| Substitution on Ring | 4-(Dimethylamino) | An electron-donating group at the para position |
| Chemical Formula | C₉H₁₃N₃O | - |
| CAS Number | 68451-71-8 chemicalbook.comtygersci.com | Unique chemical identifier |
The scientific investigation of N-hydroxyamidine compounds has evolved significantly over several decades. Initial research focused on the fundamental synthesis and characterization of these molecules. google.com A common synthetic route involves the addition of hydroxylamine to a nitrile, such as benzonitrile (B105546) derivatives, to form the corresponding benzamidoxime (B57231). google.comgoogle.com
Early studies in the late 20th century identified a range of biological activities for N-hydroxyamidine compounds, including antihypertensive and vasodilatory properties. google.com This opened the door for their exploration as potential therapeutic agents. Researchers began to synthesize and test various derivatives to understand how different substituents on the aromatic ring and the amidine nitrogens affect biological activity.
In more recent years, the research trajectory has shifted towards more targeted applications in medicinal chemistry. The discovery of the role of the N-hydroxyamidine moiety in inhibiting enzymes like IDO1 marked a significant milestone. nih.gov This has led to extensive structure-based drug design efforts to create highly potent and selective inhibitors. acs.org The development of compounds like Epacadostat, an IDO1 inhibitor that features a hydroxyamidine group, underscores the contemporary importance of this scaffold in the development of cancer immunotherapies. nih.gov The ongoing research continues to explore the synthesis of novel N-hydroxyamidine derivatives and evaluate their therapeutic potential against a variety of biological targets. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(dimethylamino)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(10)11-13/h3-6,13H,1-2H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVACMKNLOCQRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70988104 | |
| Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184778-32-3, 68451-71-8 | |
| Record name | Benzenecarboximidamide, 4-(dimethylamino)-N′-hydroxy-, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184778-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Dimethylamino)-N'-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70988104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Dimethylamino N Hydroxy Benzamidine and Its Derivatives
General Synthetic Routes to N-Hydroxybenzamidines
The creation of N-hydroxybenzamidines can be broadly categorized into two primary approaches: the reaction of nitriles with hydroxylamine (B1172632) and its salts, and various condensation reactions.
Reactivity of Nitriles with Hydroxylamine and its Hydrochloride Salts
A prevalent and industrially significant method for synthesizing amidoximes (N-hydroxybenzamidines) involves the reaction of nitriles with hydroxylamine. rsc.org This reaction can be carried out in different molecular solvents and ionic liquids. rsc.org A common challenge in this synthesis is the formation of amide by-products, which can complicate purification processes. rsc.org To address this, research has focused on optimizing reaction conditions and exploring the use of specific ionic liquids, such as those based on imidazolium, phosphonium, and quaternary ammonium, to enhance reaction times and selectivity, thereby minimizing side-product formation. rsc.org
A typical procedure involves the reaction of a benzonitrile (B105546) derivative with hydroxylamine hydrochloride. google.com This reaction forms the corresponding benzamidoxime (B57231), which can then be further processed if necessary. google.com The choice of solvent, such as ethanol (B145695), is common in these reactions. google.comnih.gov
Condensation Reaction Approaches in N-Hydroxybenzamidine Synthesis
Condensation reactions provide an alternative and versatile route to N-hydroxybenzamidines and their derivatives. These reactions often involve the formation of an intermediate, which then leads to the desired product. For instance, aldehydes can be condensed with hydroxylamine to form aldoximes, which can subsequently be converted to nitriles, key precursors for N-hydroxybenzamidines. researchgate.net
Another approach involves the condensation of a primary aromatic amine with a suitable reagent in an acidic medium at low temperatures to form a diazonium ion. researchgate.net This can then react with another aromatic compound to form the desired structure. researchgate.net While not a direct synthesis of N-hydroxybenzamidines, this highlights the utility of condensation reactions in building complex aromatic structures that can be precursors to the target molecule.
Furthermore, condensation-based methods are widely used for the C-H bond functionalization of amines, which can be relevant in the synthesis of derivatives. nih.gov These reactions often proceed through azomethine ylides as key intermediates and are typically redox-neutral. nih.gov
Specific Synthetic Approaches for 4-Dimethylamino-N-hydroxy-benzamidine Analogues
The synthesis of this compound and its analogs leverages the general principles outlined above, with specific starting materials chosen to incorporate the 4-dimethylamino functionality.
Role of Benzonitrile Derivatives as Precursors in Synthetic Pathways
4-(Dimethylamino)benzonitrile (B74231) is a key precursor in the synthesis of this compound. sigmaaldrich.com This compound, also known as 4-Cyano-N,N-dimethylaniline, provides the necessary benzonitrile core with the dimethylamino group already in the desired position. sigmaaldrich.com The reaction of 4-(Dimethylamino)benzonitrile with hydroxylamine or its salts directly yields this compound.
The general reactivity of benzonitrile derivatives makes them versatile starting points for a variety of compounds. researchgate.net They are stable, cost-effective, and readily available, making them attractive for large-scale synthesis. researchgate.net
Utilization of 4-(Dimethylamino)benzaldehyde in the Synthesis of Derivatives
4-(Dimethylamino)benzaldehyde is another crucial starting material for synthesizing derivatives of this compound. prepchem.comsigmaaldrich.comnih.govresearchgate.net This compound can be synthesized by the Vilsmeier-Haack reaction, where dimethylformamide and phosphorus oxychloride react with dimethylaniline. prepchem.com
This aldehyde can undergo condensation reactions with various compounds to introduce different functional groups. For example, it can be reacted with 3-hydroxybenzoic acid hydrazide in methanol (B129727) to form N′-[4-(Dimethylamino)benzylidene]-3-hydroxybenzohydrazide, a Schiff base derivative. nih.gov Similarly, condensation with thiosemicarbazide (B42300) in ethanol yields 2-(4-dimethylamino) benzylidene)hydrazine-1-carbothioamide. core.ac.uk These reactions demonstrate the versatility of the aldehyde group in forming C=N bonds, which can be a key step in building more complex derivatives.
Catalytic Strategies in N-Hydroxybenzamidine Synthesis and Derivatization
Catalysis plays a significant role in improving the efficiency and selectivity of N-hydroxybenzamidine synthesis. Acid catalysis is often employed in condensation reactions. For instance, the condensation of benzamide (B126) with glyoxal (B1671930) is catalyzed by hydrochloric acid. semanticscholar.org Benzoic acid has also been used as a catalyst in the synthesis of N-benzylindoles from indoline (B122111) and aldehydes. nih.gov
In recent years, nano-metal catalysts supported on ionic liquids have emerged as a green and efficient alternative for the synthesis of benzamidine (B55565) derivatives. google.com For example, an ionic liquid-supported rhodium (Rh(0)) catalyst has been used for the hydrogenation reduction of benzamidoxime to benzamidine. google.com This catalytic system offers high activity and the potential for catalyst recovery and reuse. google.com
The choice of catalyst can significantly influence the reaction pathway and the final product distribution. For instance, in the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, the concentration of sulfuric acid was found to be a critical factor. nih.gov
Transition Metal Catalysis (e.g., Rhodium(III), Ruthenium(III), Copper)
Transition metal catalysis provides powerful tools for the formation of carbon-nitrogen bonds, a key step in the synthesis of many nitrogen-containing compounds. While direct, dedicated methods for the synthesis of this compound using these catalysts are not extensively documented, the principles from related transformations offer significant insights.
Rhodium(III) Catalysis: Rh(III) catalysts are well-regarded for their ability to mediate C-H activation, enabling the direct functionalization of C-H bonds. nih.govrsc.org This strategy has been successfully applied to the cyclization of oximes with alkenes to regioselectively produce isoquinolines and in the amidation of anilide C-H bonds. nih.govrsc.org Such reactions often involve a chelation-assisted mechanism, where a directing group on the substrate coordinates to the metal center, guiding the catalyst to a specific C-H bond. researchgate.net A hypothetical route to N-hydroxy-benzamidines could involve a Rh(III)-catalyzed C-H amination or amidation, leveraging the directing capabilities of a substituent on an aromatic ring.
Ruthenium(III) Catalysis: Ruthenium-based catalysts have demonstrated high efficiency in the transformation of related functional groups, particularly in the rearrangement of aldoximes to primary amides. organic-chemistry.orgnih.gov This transformation can proceed with catalyst loadings as low as 0.04 mol% and is applicable to a wide range of substrates. nih.gov While this is a rearrangement reaction rather than a primary synthesis, it underscores the utility of ruthenium complexes in activating the oxime functional group, which is structurally analogous to the amidoxime (B1450833) moiety in this compound.
Copper Catalysis: Copper catalysts are versatile and have been employed in C-N bond-forming reactions, including C-H amination. semanticscholar.org For instance, an efficient Cu(I)-mediated C-H amination reaction uses oxime derivatives as both the amino source and an internal oxidant to synthesize primary anilines. semanticscholar.org Furthermore, copper-catalyzed cascade reactions have been developed to synthesize 1,2,4-oxadiazoles directly from amidines and methylarenes, showcasing copper's role in facilitating the construction of heterocyclic systems from amidine-like precursors. researchgate.net
Application of Ionic Liquid-Supported Nano-Metal Catalysts
A significant advancement in catalysis involves the use of metal nanoparticles stabilized in ionic liquids (ILs). This approach combines the high catalytic activity of nanoparticles with the exceptional stabilizing properties and recyclability afforded by ionic liquids.
Ionic liquids provide a unique environment for both the synthesis and stabilization of highly dispersed metal nanoparticles, preventing their agglomeration and preserving their high surface-to-volume ratio. These IL-nanoparticle systems have been successfully used in various catalytic processes, including hydrogenations and C-C bond forming reactions. The catalyst, immobilized in the ionic liquid phase, can be easily separated from the reaction products and reactants (which reside in an immiscible organic or aqueous phase), allowing for straightforward catalyst recycling. While specific application of this technology to the synthesis of this compound is an area ripe for exploration, the principles suggest it could offer a green and efficient alternative to traditional methods.
Base-Mediated Synthetic Transformations and Optimization
The most conventional and widely used method for synthesizing N-hydroxy-benzamidines is the base-mediated addition of hydroxylamine to a nitrile precursor. nih.gov
This reaction is typically performed by reacting 4-dimethylaminobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine (B128534). The base is necessary to liberate the free hydroxylamine nucleophile from its salt. nih.gov The reaction is often carried out in a protic solvent like ethanol or methanol at reflux temperatures to reduce reaction times, which can range from one to 48 hours depending on the substrate. nih.gov
Optimization of this process can involve several factors, as shown in the table below. An alternative approach involves using an aqueous solution of hydroxylamine, which does not require an additional base and may lead to shorter reaction times. nih.gov Other specialized methods have been developed, such as the reaction of primary nitroalkanes with metallated amines (formed using strong bases like n-butyllithium or Grignard reagents), which provides a convenient, one-step synthesis of substituted amidoximes. nih.gov
| Parameter | Condition/Reagent | Effect on Reaction | Reference |
|---|---|---|---|
| Hydroxylamine Source | Hydroxylamine Hydrochloride | Requires addition of a base (e.g., Na₂CO₃, Et₃N) to generate free hydroxylamine. | nih.gov |
| Hydroxylamine Source | Aqueous Hydroxylamine | Does not require an external base; can lead to shorter reaction times. | nih.gov |
| Base | n-Butyllithium / Grignard Reagents | Used to form metallated amines for reaction with nitroalkanes as an alternative route. | nih.gov |
| Solvent | Ethanol or Methanol | Commonly used protic solvents, often heated to reflux. | nih.gov |
| Energy Source | Ultrasonic Irradiation | Can accelerate the reaction, leading to high yields in a short time under solvent-free conditions. | nih.gov |
Advanced Synthetic Transformations Involving N-Hydroxybenzamidines
Once synthesized, N-hydroxybenzamidines serve as highly valuable intermediates for constructing more elaborate molecules, particularly through multicomponent and cyclization reactions.
Multi-component Reaction Sequences for Complex Architectures
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are a cornerstone of modern synthetic efficiency. beilstein-journals.orgscielo.br N-hydroxybenzamidines, possessing both a nucleophilic amino group and an acidic N-hydroxy group, are well-suited for use in MCRs.
One notable example is a multicomponent reaction involving (Z)-chloroximes, isocyanides, and hydroxylamines. researchgate.net This process generates aminodioxime intermediates, which are precursors that can be readily converted into 5-amino-1,2,4-oxadiazoles. The success of such transformations relies on the compatibility of the various reactive species in a one-pot setting and often proceeds through highly reactive intermediates like nitrilium ions. researchgate.net The ability to incorporate the amidoxime functional group into complex scaffolds via MCRs opens rapid access to diverse chemical libraries for applications in drug discovery and materials science.
Cyclization Reactions to Form Fused and Heterocyclic Systems
The amidoxime moiety is an excellent precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. Cyclization reactions are among the most common and powerful applications of N-hydroxybenzamidines.
The synthesis of the 1,2,4-oxadiazole (B8745197) ring is arguably the most prominent application of N-hydroxybenzamidines. This transformation is typically achieved through the condensation and subsequent cyclization of an N-hydroxy-benzamidine with a carbonyl-containing compound, most commonly a carboxylic acid or its derivatives (e.g., acyl chlorides, esters).
The general mechanism involves the acylation of the N-hydroxy-benzamidine by the carboxylic acid derivative, followed by a dehydrative cyclization to form the stable 1,2,4-oxadiazole ring. This method is highly versatile, allowing for the synthesis of a wide array of 3,5-disubstituted 1,2,4-oxadiazoles by varying the substituents on both the amidoxime and the acylating agent. Various catalytic systems and reaction conditions have been developed to optimize this process.
| Coupling Partner | Catalyst/Conditions | Description | Reference |
|---|---|---|---|
| Acyl Chlorides / Carboxylic Acids | Base (e.g., Pyridine), Heat | The classical and most common method for forming the oxadiazole ring. | |
| Isocyanides | Palladium Catalyst | A modern approach for the synthesis of 5-amino-1,2,4-oxadiazoles under mild conditions. | researchgate.net |
| Benzyl Thiols | Transition-metal free, Heat | A one-pot intermolecular annulation where the thiol acts as both reactant and organo-catalyst. | researchgate.net |
| Methylarenes | Copper Catalyst, Oxidant (e.g., TBHP) | A tandem oxidation-amination-cyclization cascade reaction. | researchgate.net |
Formation of Pyrimidinone Scaffolds
The construction of pyrimidinone rings from derivatives of this compound typically proceeds through the reaction of the corresponding 4-dimethylaminobenzamidine with a suitable dicarbonyl compound or its synthetic equivalent. A primary and crucial step in this synthetic sequence is the conversion of the N-hydroxyamidine to the amidine. This transformation can be achieved through various reductive methods.
Once 4-dimethylaminobenzamidine is obtained, it can be employed in classical pyrimidine (B1678525) syntheses. A widely utilized method is the reaction with β-dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, in the presence of a catalyst. This condensation reaction leads to the formation of the pyrimidinone core.
For instance, the reaction of 4-dimethylaminobenzamidine with a β-ketoester like ethyl acetoacetate (B1235776) would proceed via an initial condensation between the amidine and one of the carbonyl groups of the ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the substituted pyrimidinone. The reaction is often facilitated by either acidic or basic conditions to promote the respective condensation and cyclization steps. The general scheme for this transformation is depicted below:
Scheme 1: General Synthesis of Pyrimidinones from Benzamidine Derivatives and β-Ketoesters
The specific reaction conditions, including the choice of solvent, temperature, and catalyst, can be optimized to maximize the yield of the desired pyrimidinone derivative. The electronic nature of the substituents on both the benzamidine and the dicarbonyl compound can also influence the reaction rate and outcome.
Computational and Theoretical Chemistry Studies of 4 Dimethylamino N Hydroxy Benzamidine
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental in determining the three-dimensional structure, stability, and electronic properties of a molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bohrium.commdpi.com It is widely employed for geometry optimization, where the calculation seeks the lowest energy conformation of a molecule, providing precise data on bond lengths, bond angles, and dihedral angles. nih.gov A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p), to achieve a balance between accuracy and computational cost. conicet.gov.ar
For a molecule like 4-Dimethylamino-N-hydroxy-benzamidine, DFT calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the dimethylamino and N-hydroxy-benzamidine substituents. An analysis of a similar compound, 4-(Dimethylamino)benzaldehyde (DMABA), using the B3LYP/6-31G(d,p) level of theory, yielded a detailed geometric profile. conicet.gov.ar The results from such a study provide a clear example of the data obtained from geometry optimization.
Table 1: DFT/B3LYP/6-31G(d,p) Optimized Geometrical Parameters for the Analogous Compound 4-(Dimethylamino)benzaldehyde (Data sourced from a study on DMABA as an illustrative example). conicet.gov.ar
Furthermore, DFT is used to analyze the electronic structure by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity. nih.gov
Natural Bond Orbital (NBO) analysis is a powerful tool for interpreting a calculated wave function in terms of localized chemical bonds and lone pairs. materialsciencejournal.orgnih.gov It provides a quantitative picture of intramolecular delocalization and hyperconjugative interactions by examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. conicet.gov.ar The stabilization energy (E(2)) associated with these interactions indicates the strength of the electron delocalization.
In a molecule containing a dimethylamino group attached to a benzene ring, significant delocalization is expected from the nitrogen lone pair into the π-system of the ring. An NBO analysis performed on the analogous 4-(Dimethylamino)benzaldehyde at the B3LYP/6-31G(d,p) level revealed strong hyperconjugative interactions that contribute to the molecule's stability. conicet.gov.ar A very strong interaction was observed between the lone pair of the nitrogen atom, LP(N14), and the antibonding π* orbitals of the aromatic ring, indicating substantial charge transfer and delocalization. conicet.gov.ar
Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for 4-(Dimethylamino)benzaldehyde (Illustrative data from a study on a related compound). conicet.gov.ar
Theoretical Spectroscopy and Spectroscopic Property Predictions
Computational methods are invaluable for predicting spectroscopic properties, which aids in the interpretation of experimental data and structural elucidation.
Quantum mechanical calculations, particularly using DFT, can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly implemented for this purpose. escholarship.org The process typically involves first optimizing the molecular geometry and then performing the NMR calculation at a suitable level of theory, such as mPW1PW91/6-31+G**. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, like Tetramethylsilane (TMS).
These predictions are crucial for assigning signals in experimental spectra to specific nuclei (¹H and ¹³C) in the molecule, confirming the proposed structure, and studying conformational isomers. nih.gov While specific predicted shifts for this compound are not available, the table below illustrates the typical output of such a computational study.
Table 3: Illustrative Format for Predicted ¹H NMR Chemical Shifts (This table is a template demonstrating the expected output from a computational NMR study).
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Visible absorption spectra. mdpi.comnih.gov By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. conicet.gov.arrsc.org
This analysis allows for the assignment of spectral bands to specific electronic transitions, such as π → π* or n → π* transitions. uzh.ch For donor-acceptor systems like this compound, the lowest energy transition is often a π → π* transition with significant intramolecular charge transfer (ICT) character, originating from the electron-donating dimethylamino group (HOMO) to the electron-accepting benzamidine (B55565) moiety (LUMO). A TD-DFT study on 4-(Dimethylamino)benzaldehyde in ethanol (B145695) provides a representative example of such predictions. conicet.gov.ar
Table 4: Theoretical Electronic Absorption Spectra for 4-(Dimethylamino)benzaldehyde in Ethanol (Illustrative data from a TD-DFT study on a related compound). conicet.gov.ar
Excited-State Dynamics and Photochemical Research
The study of excited-state dynamics explores the fate of a molecule after it absorbs light. For molecules with intramolecular charge transfer capabilities, this is a particularly rich area of research. Upon photoexcitation, these molecules can relax through various pathways, including fluorescence, internal conversion, and conformational changes.
A classic example within this molecular family is 4-(dimethylamino)benzonitrile (B74231) (DMABN), known for its dual fluorescence. nih.govresearchgate.net Upon excitation, it can exist in a planar, locally excited (LE) state, which gives rise to one fluorescence band. In polar solvents, it can undergo a twisting of the dimethylamino group to form a twisted intramolecular charge transfer (TICT) state, which is responsible for a second, red-shifted emission band. researchgate.net
First-principles simulations using nonadiabatic trajectory surface hopping (TSH) can model these ultrafast processes. nih.gov Such studies on DMABN have shown that the internal conversion from the initially excited S₂ state to the S₁ state can occur on a femtosecond timescale (as fast as 8.5 fs), driven by skeletal deformations of the aromatic ring. nih.gov Subsequent relaxation on the S₁ potential energy surface leads to the formation of the LE and TICT states. Similar computational investigations into this compound would be expected to reveal complex excited-state behavior, potentially involving LE and ICT states, with dynamics influenced by the specific electronic nature of the N-hydroxy-benzamidine group and its interaction with various solvents.
Table of Mentioned Compounds
Time-Resolved Ionization and Photoelectron Spectroscopy Studies
While direct time-resolved ionization and photoelectron spectroscopy studies on this compound are not extensively documented in the literature, valuable insights can be drawn from investigations of structurally analogous compounds, such as 4-(dimethylamino)benzethyne (4-DMABE). rsc.org Such studies combine experimental techniques with surface-hopping simulations to unravel excited-state dynamics. rsc.org
For similar molecules, these studies often reveal rapid decay from an initially excited state (e.g., S2) to a lower excited state (S1) within femtoseconds. rsc.org This is frequently followed by structural rearrangements, such as the twisting of the dimethylamino group, which can occur on a timescale of approximately 100 femtoseconds. rsc.org This twisting motion can significantly alter the electronic character of the molecule and influence its ionization properties. A key outcome of such studies is the determination of the adiabatic ionization energy, which for a related compound like 4-DMABE has been experimentally determined to be 7.17 ± 0.02 eV. rsc.org The combination of experimental decay profiles with theoretical predictions allows for a detailed understanding of the role of intramolecular charge transfer (ICT) states in the deactivation pathways of these electronically excited molecules. rsc.org
Characterization of Intramolecular Charge Transfer (ICT) States
The phenomenon of intramolecular charge transfer is a hallmark of donor-acceptor substituted aromatic systems, and the 4-dimethylamino group is a potent electron donor. In molecules like 4-(N,N-dimethylamino)benzonitrile (DMABN), a canonical example, the excited state dynamics are dominated by the formation of an ICT state. nih.gov This process often leads to dual fluorescence, with one emission band from a locally excited (LE) state and a red-shifted band from the ICT state. nih.gov The position and intensity of the ICT emission are highly sensitive to the polarity of the solvent. nih.gov
The most widely accepted model for the ICT state in these systems is the twisted intramolecular charge-transfer (TICT) model. nih.gov This model posits that upon photoexcitation, the dimethylamino group twists relative to the phenyl ring, leading to a state with significant charge separation. nih.gov Computational studies, using methods like time-dependent density functional theory (TD-DFT), have been instrumental in characterizing the geometry and electronic nature of these ICT states. nih.gov For instance, in acetonitrile, the stabilization of the ICT state leads to a significant red-shift in the emission maximum. nih.gov Theoretical calculations have shown good agreement with experimental emission energies, both in the gas phase and in solution. nih.gov The study of related molecules suggests that the ICT process can be influenced by other competing excited-state processes, such as excited-state intramolecular proton transfer (ESIPT). nih.gov
Computational Modeling of Reaction Pathways and Mechanisms
Computational modeling is an indispensable tool for elucidating the reaction pathways and mechanisms involving complex organic molecules like this compound.
The exploration of reaction mechanisms heavily relies on the characterization of transition states and the calculation of associated energy barriers. While specific reaction pathways for this compound are not detailed in the provided search results, the methodologies are well-established. Quantum chemical calculations, particularly those employing density functional theory (DFT), are used to locate the transition state structures connecting reactants and products. The nature of these stationary points is confirmed by frequency calculations, where a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.
The energy difference between the transition state and the reactants defines the activation energy barrier, a critical parameter for determining the reaction rate. For complex reactions, it is often necessary to map out the entire potential energy surface to identify the minimum energy path.
Reactions are most often carried out in solution, and the solvent can have a profound impact on reaction rates and mechanisms. nist.gov Computational models account for these effects through various solvation models. nist.govchemrxiv.org The most common are continuum models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), which represent the solvent as a continuous dielectric medium. nist.govchemrxiv.org These models are computationally efficient and can capture the bulk electrostatic effects of the solvent.
For reactions involving significant charge separation or specific solute-solvent interactions like hydrogen bonding, explicit solvent models or a combination of explicit and continuum models (QM/MM) may be necessary for accurate predictions. nist.govchemrxiv.org The choice of the solvation model can significantly influence the calculated reaction barriers and the stability of charged intermediates. nist.govchemrxiv.org For instance, polar solvents are expected to stabilize charged transition states and intermediates, thereby lowering the activation energy of reactions that proceed through such species.
The biological activity and chemical reactivity of a molecule are intimately linked to its three-dimensional structure and conformational flexibility. Conformational analysis of the benzamidine scaffold and its derivatives can be performed using a combination of computational methods and experimental techniques like NMR spectroscopy and X-ray crystallography. nih.gov
Studies on related N-hydroxy amides have shown that these functional groups can strongly influence the conformational preferences of the molecule. nih.gov For example, the N-hydroxy amide group can act as a strong proton donor, leading to the formation of intra- and intermolecular hydrogen bonds that can enforce specific conformations. nih.gov In peptoids containing N-hydroxy amide side chains, these groups were found to favor a trans conformation with respect to the peptoid backbone in non-polar solvents. nih.gov X-ray crystallography of a related dimer revealed unique sheet-like structures held together by intermolecular hydrogen bonds. nih.gov Such findings suggest that the N-hydroxyamidine moiety in this compound could play a crucial role in directing both its local geometry and its intermolecular interactions.
Advanced Applications and Functionalization in Chemical Research
Role as Key Intermediates in Complex Organic Molecule Synthesis
4-Dimethylamino-N-hydroxy-benzamidine serves as a valuable intermediate in the synthesis of complex organic molecules, particularly nitrogen-containing heterocyclic compounds. Its utility stems from the reactive amidoxime (B1450833) functional group, which can be readily transformed or incorporated into larger molecular scaffolds. The synthesis of this intermediate typically begins with the corresponding benzonitrile (B105546), 4-dimethylaminobenzonitrile, which reacts with hydroxylamine (B1172632) hydrochloride to form the N-hydroxy-benzamidine structure. This benzamidoxime (B57231) can then be utilized in subsequent reactions, or it can be reduced to the corresponding benzamidine (B55565), another crucial building block for heterocyclic synthesis. google.com
Amidine compounds are widely recognized for their role in the synthesis of heterocyclic compounds that are significant in the pharmaceutical and pesticide industries. google.com The this compound molecule is a direct precursor to 4-dimethylaminobenzamidine. This resulting amidine can then serve as a critical synthon for constructing a variety of pharmaceutically active heterocyclic rings. The presence of the dimethylamino group can also influence the pharmacological properties of the final compounds.
The amidine functionality is a key component in the construction of numerous nitrogen-containing heterocycles. google.comrsc.org While direct cyclization reactions involving this compound are not extensively documented in readily available literature, its conversion to the corresponding benzamidine opens pathways to these important classes of compounds.
Imidazoles: Benzamidine and its derivatives can be used in the synthesis of substituted imidazoles. One established method involves the condensation of benzamidine with various haloketones. wikipedia.org This reaction provides a direct route to 2,4-disubstituted imidazoles, a scaffold present in many therapeutic agents.
Pyrimidines: The synthesis of pyrimidine (B1678525) rings can also utilize amidine-containing precursors. N-hydroxy-benzamidines, such as 2-Ethoxy-N-hydroxy-benzamidine, have been used as precursors in the synthesis of cyclic pyrimidinone compounds, which can act as enzyme inhibitors. The N-C-N backbone of the amidine group is essential for forming the core of the pyrimidine ring.
The general utility of amidines in forming these heterocycles is summarized in the table below.
| Heterocycle | General Synthetic Precursor |
| Imidazoles | Benzamidine derivative |
| Pyrimidines | Amidine or N-hydroxy-benzamidine derivative |
| Thiazolium salts | Amidine derivative |
Chemical Biology and Mechanistic Enzyme Studies
The benzamidine scaffold is a cornerstone in the study of enzyme inhibition, particularly for a class of enzymes known as serine proteases. While direct studies on this compound are limited, the extensive research on related benzamidine derivatives provides a strong basis for its potential applications in chemical biology.
Serine Proteases: Benzamidine and its derivatives are well-established reversible, competitive inhibitors of trypsin and other trypsin-like serine proteases, which include thrombin and plasmin. wikipedia.orgebi.ac.uk The inhibitory mechanism relies on the structural mimicry of the protonated arginine or lysine (B10760008) side chains, which are the natural substrates for these enzymes. The cationic amidinium group of the inhibitor interacts with the carboxylate side chain of a conserved aspartate residue located at the bottom of the S1 specificity pocket of the enzyme. ebi.ac.uk This interaction, along with hydrophobic interactions between the benzene (B151609) ring and the sides of the S1 pocket, accounts for the binding and inhibition. ebi.ac.uk A variety of substituted benzamidines have been studied to understand how different functional groups on the benzene ring affect the inhibitory activity against proteases like trypsin, thrombin, and plasmin. researchgate.net The potency of these inhibitors can be modulated by altering the substituents, which affects properties such as hydrophobicity and electronic interactions. researchgate.netnih.gov Given this extensive evidence, it is highly probable that this compound, or its corresponding amidine, would exhibit inhibitory activity against serine proteases, although specific kinetic data for this compound is not readily available.
The table below summarizes the inhibition of key serine proteases by benzamidine derivatives.
| Enzyme | Type of Inhibition | Key Interaction Site |
| Trypsin | Competitive, Reversible | S1 Specificity Pocket |
| Thrombin | Competitive, Reversible | S1 Specificity Pocket |
| Plasmin | Competitive, Reversible | S1 Specificity Pocket |
Histone Deacetylases (HDACs): In contrast to serine proteases, the inhibition of histone deacetylases by this specific compound is less certain. While some benzamide (B126) derivatives are known to be HDAC inhibitors, the key functional group for potent inhibition is often a hydroxamic acid (N-hydroxy-amide). researchgate.net For example, derivatives of 4-(aminomethyl)-N-hydroxybenzamide have been identified as potent and selective HDAC6 inhibitors. The N-hydroxy-benzamidine (amidoxime) functional group in the subject compound is structurally different from the hydroxamic acid group typically required for HDAC inhibition. Therefore, while structurally related compounds show activity, one cannot conclude that this compound is an HDAC inhibitor without direct experimental evidence.
The study of benzamidine derivatives as serine protease inhibitors is crucial for understanding and modulating various biological pathways. Serine proteases play key roles in processes such as blood coagulation, fibrinolysis, inflammation, and cancer progression. sigmaaldrich.comnih.gov By inhibiting these enzymes, benzamidine-based compounds can modulate these pathways. For instance, the inhibition of thrombin and plasmin can have anticoagulant and anti-fibrinolytic effects, respectively. nih.gov The investigation of how different substituents on the benzamidine ring alter these interactions allows for the fine-tuning of inhibitor potency and selectivity, which is a key aspect of drug design and the development of molecular probes to study these biological systems. researchgate.net
Development as Analytical Reagents
The specific and reversible binding of benzamidine derivatives to serine proteases has led to their development and use as valuable analytical reagents. A primary application is in affinity chromatography for the purification or removal of trypsin and trypsin-like enzymes. ebi.ac.uk In this technique, a benzamidine derivative, such as p-aminobenzamidine, is covalently attached to a solid support like Sepharose beads. ebi.ac.uk When a complex protein mixture, such as a cell lysate, is passed through a column packed with this medium, the serine proteases bind specifically to the immobilized benzamidine ligand, while other proteins pass through. The bound proteases can then be eluted by changing the pH or by adding a solution of free benzamidine to compete for the binding sites. This method is highly effective for both the purification of specific proteases and the removal of contaminating protease activity from a sample of a protein of interest. ebi.ac.uk Given its structure, this compound could potentially be functionalized and immobilized on a solid support for similar applications in affinity chromatography.
Application of N-Hydroxybenzamidines in Analytical Chemistry
N-Hydroxybenzamidines, a class of organic compounds, serve as important chelating agents in the field of analytical chemistry. Their molecular structure, featuring both hydroxyl (-OH) and amino (=N) functional groups, allows them to act as effective monobasic and bidentate ligands. researchgate.net This characteristic enables them to form stable, often colored, water-insoluble chelate complexes with a variety of metal ions. researchgate.net
The primary application of these compounds, particularly derivatives like N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA), lies in the solvent extraction and subsequent spectrophotometric determination of metal ions. researchgate.net This technique relies on the selective reaction between the N-hydroxybenzamidine derivative and a target metal ion in a solution. The resulting metal complex is then extracted from the aqueous phase into an immiscible organic solvent. The intensity of the color of the organic phase, which is proportional to the concentration of the metal, can then be measured using a spectrophotometer. This methodology has been successfully applied to the determination of a range of metal ions, including titanium(IV), molybdenum(V), manganese(VII), vanadium(V), iron(III), and cobalt(II). researchgate.net The simplicity, sensitivity, and cost-effectiveness of spectrophotometry make N-hydroxybenzamidines valuable reagents for quantitative analysis. ijmr.net.in
Methods for Quantitative Determination of Metal Ions
A prominent method for the quantitative determination of metal ions using N-hydroxybenzamidines is mixed-ligand solvent extraction combined with spectrophotometry. This approach enhances the selectivity and sensitivity of the analysis.
A specific example is the determination of iron(III). N¹-Hydroxy-N¹,N²-diphenylbenzamidine (HDPBA) reacts with iron(III) in the presence of azide (B81097) as a co-ligand to form a distinct violet-colored mixed ligand complex. researchgate.net This complex, which has a stoichiometric ratio of 1:2:2 (Fe:HDPBA:N₃⁻), is insoluble in water but can be quantitatively extracted into chloroform (B151607) at a pH range of 2–5. researchgate.net The chloroform extract exhibits a clear absorption maximum at a wavelength (λmax) of 530 nm, with a high molar absorptivity of 4900 L·mol⁻¹·cm⁻¹. researchgate.net This strong absorbance provides a sensitive basis for quantifying microgram quantities of iron(III). researchgate.net The method is noted for its simplicity, speed, and precision, without requiring rigid control of experimental variables. researchgate.net
The utility of HDPBA extends to other metal ions, as summarized in the table below, showcasing its versatility as an analytical reagent.
| Metal Ion | Reagent System | Method | Wavelength (λmax) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Iron(III) | HDPBA + Azide | Solvent Extraction & Spectrophotometry | 530 nm | 4900 |
| Vanadium(V) | HDPBA | Solvent Extraction & Spectrophotometry | Not Specified | Not Specified |
| Cobalt(II) | HDPBA | Solvent Extraction & Spectrophotometry | Not Specified | Not Specified |
| Molybdenum(V) | HDPBA | Solvent Extraction & Spectrophotometry | Not Specified | Not Specified |
| Titanium(IV) | HDPBA | Solvent Extraction & Spectrophotometry | Not Specified | Not Specified |
This table is based on data indicating the successful application of HDPBA for the spectrophotometric determination of these metal ions. researchgate.net
Contributions to Materials Science and Supramolecular Chemistry
Benzamidine Motifs in Reversible Self-Assembled Monolayers
The benzamidine motif is a cornerstone in the development of dynamic and responsive surface materials, particularly in the formation of reversible self-assembled monolayers (rSAMs). nih.govacs.org Unlike traditional SAMs formed by strong covalent or chemisorption bonds, rSAMs are constructed using noncovalent interactions, which allow for their assembly and disassembly under specific environmental triggers. nih.govnih.gov
The key mechanism involves the formation of amidinium-carboxylate ion pairs. acs.orgacs.org In this system, a surface, typically gold, is first functionalized with a primary SAM of alkanethiols terminated with carboxylic acid groups (-COOH). nih.gov Subsequently, this surface is exposed to an aqueous solution containing benzamidine-terminated amphiphiles. acs.orgnih.gov In neutral or alkaline aqueous solutions (e.g., pH 8-9), the benzamidine group is protonated (amidinium) and the carboxylic acid is deprotonated (carboxylate), leading to a strong, charge-assisted hydrogen bonding interaction that drives the spontaneous assembly of the benzamidine amphiphiles onto the surface. acs.orgacs.org
This assembly process is highly reversible. By lowering the pH of the surrounding environment, the carboxylate groups on the surface are protonated, which neutralizes the negative charge and disrupts the ionic interaction, leading to the disassembly of the benzamidine layer. nih.gov This pH-switchable behavior allows for the controlled and repeatable formation and removal of the top monolayer, creating a truly dynamic surface. nih.gov These rSAMs are robust, stable to rinsing, and can be designed to have ordered, crystalline-like structures. acs.orgnih.gov
Ligand Design for Tailored Material Properties
The benzamidine group is a powerful functional unit in ligand design for creating advanced materials with precisely tailored properties. Its ability to form strong, yet reversible, noncovalent interactions makes it ideal for engineering responsive and adaptive systems. nih.gov The development of rSAMs serves as a prime example of this principle. acs.orgacs.org
By synthetically modifying the structure of the benzamidine-containing amphiphilic ligands, a wide range of material properties can be controlled:
Surface Affinity and Biorecognition: Ligands can be designed where the benzamidine group serves as the anchoring unit, while the other end of the molecule is functionalized with specific recognition elements. For instance, attaching a sialic acid headgroup to a benzamidine amphiphile creates an rSAM surface capable of selectively binding with high affinity to the hemagglutinin protein on influenza viruses, enabling ultra-sensitive virus detection. nih.gov Similarly, functionalizing the ligand with a GRGDS peptide sequence allows for the dynamic control of cell adhesion and detachment, as the peptide's presentation on the surface can be switched on and off with pH. acs.orgnih.gov
Protein Resistance: By incorporating oligoethylene glycol chains into the benzamidine ligand structure, rSAMs can be created that exhibit excellent resistance to nonspecific protein adsorption. acs.org This property is crucial for developing biocompatible materials and reliable biosensors.
Fluidity and Membrane Mimicry: The design of the ligand's linker chain influences the packing and order of the rSAM. acs.org Thoughtful design can produce layers that mimic the fluidity of lipid bilayers while maintaining superior stability in air and during rinsing, a significant advantage over traditional supported lipid bilayer models. acs.org
This strategic design of benzamidine-based ligands allows for the creation of sophisticated, functional surfaces with tunable biological and physicochemical properties, contributing significantly to fields like biosensing, cell biology, and materials science. nih.govacs.org
Future Directions and Emerging Research Avenues
Development of Novel and Green Synthetic Methodologies
The synthesis of amidoximes, including 4-Dimethylamino-N-hydroxy-benzamidine, has traditionally relied on the nucleophilic attack of hydroxylamine (B1172632) on a nitrile substrate. nih.gov While effective, conventional methods often involve organic solvents, basic catalysts, and extended reaction times, prompting a shift towards more sustainable and efficient synthetic strategies. nih.govtandfonline.com
Future research will likely focus on "green chemistry" approaches that prioritize environmental friendliness and efficiency. ijprajournal.com One promising avenue is the optimization of aqueous synthetic routes. A recently developed green methodology for aryl-amidoximes utilizes water as the solvent and triethylamine (B128534) as a base at room temperature, significantly reducing reaction times and simplifying the work-up process compared to traditional methods that use refluxing ethanol (B145695) or methanol (B129727). nih.govtandfonline.com
Another area of exploration is the development of one-pot syntheses from readily available precursors like carboxylic acids or acid chlorides, which streamlines the process by reducing intermediate isolation steps. nih.govrsc.org The use of innovative catalytic systems, such as ionic liquid-supported nano-metal catalysts, presents a frontier for creating highly active and recoverable catalysts for the synthesis of benzamidine (B55565) derivatives, enhancing both the efficiency and sustainability of the production process. google.com
| Synthetic Approach | Key Features | Potential Advantages |
| Optimized Aqueous Synthesis | Utilizes water as a solvent at room temperature. tandfonline.com | Reduced use of volatile organic compounds, easier work-up, shorter reaction times. tandfonline.com |
| One-Pot Synthesis | Converts carboxylic acids or amides directly to N-substituted amidoximes. nih.govrsc.org | Increased efficiency, reduced waste from intermediate purification steps. nih.gov |
| Advanced Catalysis | Employs ionic liquid-supported nano-metal catalysts. google.com | High catalyst activity, potential for catalyst recovery and reuse, green and efficient. google.com |
Exploration of Undiscovered Reactivity Patterns and Functionalization
Amidoximes are valued as versatile intermediates in organic synthesis due to the presence of both amino and hydroxyimino functional groups on the same carbon atom. tandfonline.com This unique structure allows them to serve as precursors for a wide array of heterocyclic compounds, including 1,2,4-oxadiazoles, 1,2,4-thiadiazoles, imidazoles, and triazoles. tandfonline.com Future research on this compound will likely delve into uncovering novel transformations and expanding its synthetic utility.
The exploration of its reactivity with different electrophiles and nucleophiles could lead to the discovery of new molecular scaffolds. For instance, the reaction of carbamoyl (B1232498) cyanides with hydroxylamine to form carbamoyl amidoximes showcases a distinct reactivity pattern that could be explored with derivatives of this compound. organic-chemistry.org Furthermore, its potential oxidation into the corresponding nitrile or amide represents another facet of its chemical behavior that can be exploited. nih.gov
Functionalization of the benzamidine core is another key research direction. Inspired by methodologies developed for related compounds, techniques like cobalt-catalyzed C-H bond functionalization could be adapted to introduce new substituents onto the aromatic ring of this compound, thereby creating a library of derivatives with tailored properties. researchgate.net
| Reaction Type | Product Class | Significance |
| Cyclization Reactions | Heterocycles (e.g., 1,2,4-oxadiazoles, imidazoles). tandfonline.com | Access to biologically active and structurally diverse molecules. |
| Oxidation | Nitriles, Amides. nih.gov | Provides alternative synthetic routes and functional group transformations. |
| C-H Functionalization | Substituted Benzamidines. researchgate.net | Enables late-stage modification to create novel derivatives for structure-activity relationship studies. |
Advanced Computational Modeling for Structure-Reactivity and Property Prediction
Computational chemistry offers powerful tools to accelerate research and development by predicting molecular properties and guiding experimental design. nih.gov For this compound, advanced computational modeling can provide profound insights into its structure, stability, and reactivity.
A key area for computational investigation is the isomerism of the amidoxime (B1450833) group. Amidoximes can exist as (Z) and (E) isomers, with the (Z)-isomer typically being the more energetically favorable form. nih.gov Computational studies can precisely calculate the energy differences between these isomers and the barriers to their interconversion, which is crucial for understanding the compound's behavior in different environments. researchgate.net Furthermore, computational methods have been successfully used to confirm the configuration of amidoxime moieties by comparing calculated NMR chemical shifts with experimental data. organic-chemistry.org
Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the biological activity of novel derivatives. By building computational models based on a series of related compounds, researchers can identify the structural features essential for a desired activity, thereby prioritizing the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov These models can also predict pharmacokinetic properties (absorption, distribution, metabolism, excretion) and potential toxicity, which are critical for drug development. nih.gov
Interdisciplinary Research Integrating Chemical Biology, Materials Science, and Catalysis
The future of this compound is not confined to organic chemistry but extends into various interdisciplinary fields where its unique properties can be harnessed.
Chemical Biology: The benzamidine scaffold is well-known for its role in enzyme inhibition, particularly against serine proteases like trypsin and thrombin. ontosight.aiwikipedia.orgontosight.ai This makes this compound and its derivatives interesting candidates for the development of new therapeutic agents. ontosight.ai Moreover, the amidoxime functional group itself has significant biological relevance. It can act as a prodrug unit for amidines and has been studied for its ability to release nitric oxide (NO) in vivo, a molecule with important vasodilatory effects. nih.govtandfonline.comnih.gov Exploring the potential of this compound as an NO donor or as an inhibitor of specific enzymes is a promising avenue for biomedical research.
Materials Science: The ability of the amidoxime group to chelate metal ions has positioned these compounds as valuable components in materials science. tandfonline.com Amidoxime-functionalized polymers are highly effective at extracting heavy and toxic metal ions from water. nih.gov Specifically, they have shown remarkable efficacy in adsorbing uranium from seawater. nih.govresearchgate.net Future research could involve incorporating this compound into polymer backbones or onto surfaces to create novel adsorbent materials for environmental remediation or metal recovery. nih.govresearchgate.net
Catalysis: While often the product of catalytic reactions, benzamidine derivatives can also play a role in catalysis. They can serve as ligands for metal catalysts or be part of the resulting catalytically active structures. For example, amidines are precursors in chromium-catalyzed systems for synthesizing triazines and pyrimidines. researchgate.net Investigating the coordination chemistry of this compound with various metals could lead to the development of new catalysts with unique reactivity and selectivity.
Q & A
What are the critical safety considerations when synthesizing 4-Dimethylamino-N-hydroxy-benzamidine in a laboratory setting?
Answer:
- Hazard Analysis : Conduct a thorough risk assessment for reagents (e.g., hydroxylamine derivatives, acyl chlorides) using guidelines from Prudent Practices in the Laboratory .
- Mutagenicity Testing : Perform Ames testing for mutagenic potential, as structural analogs (e.g., anomeric amides) may exhibit mutagenicity. Evidence suggests that related compounds have mutagenicity comparable to benzyl chloride, necessitating ventilation and PPE .
- Decomposition Risks : Monitor thermal stability via differential scanning calorimetry (DSC), as decomposition upon heating has been observed in similar compounds .
How can X-ray crystallography be optimized for determining the crystal structure of this compound?
Answer:
- Software Selection : Use SHELX programs (e.g., SHELXL for refinement, SHELXD for structure solution) due to their robustness in handling small-molecule crystallography .
- Data Collection : Employ high-resolution synchrotron data to resolve hydrogen-bonding networks, which are critical for understanding lattice energy and molecular interactions .
- Validation : Cross-validate results with DFT-calculated molecular geometries to address potential discrepancies in hydrogen atom positioning .
What methodological approaches are recommended for characterizing the electronic properties of this compound?
Answer:
- Spectroscopic Analysis : Use NMR (¹H/¹³C) to confirm substituent effects from the dimethylamino and hydroxyl groups. Compare chemical shifts with analogs like 4-(dimethylamino)benzohydrazide .
- Computational Modeling : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces, aiding in reactivity prediction .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, as decomposition profiles of benzamidine derivatives often correlate with functional group lability .
How can researchers address contradictory reactivity data for this compound in oxidation/reduction studies?
Answer:
- Condition Optimization : Systematically vary reaction parameters (e.g., solvent polarity, temperature) to identify kinetic vs. thermodynamic control. For example, oxidation with hydrogen peroxide may yield different products under acidic vs. basic conditions .
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O tracing) to track oxygen incorporation during oxidation, clarifying pathways for hydroxyl group participation .
- Cross-Validation : Compare results with structurally similar compounds, such as N-hydroxybenzamide derivatives, to isolate electronic vs. steric effects .
What strategies are effective for evaluating the biological activity of this compound?
Answer:
- Enzyme Inhibition Assays : Test against metalloenzymes (e.g., histone deacetylases) due to the compound’s hydroxamate-like structure, which can chelate metal ions .
- Cellular Uptake Studies : Use fluorescence tagging (e.g., BODIPY conjugates) to monitor intracellular localization and bioavailability .
- Toxicity Profiling : Conduct MTT assays on cell lines to differentiate cytotoxic effects from specific bioactivity, as dimethylamino groups may influence membrane permeability .
How can computational tools predict the solid-state behavior of this compound?
Answer:
- Lattice Energy Calculations : Use programs like CrystalExplorer to model hydrogen-bonding networks and predict polymorph stability .
- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess thermal expansion and phase transitions .
- Synthon Analysis : Identify recurring intermolecular motifs (e.g., N–H···O interactions) in related benzamidine derivatives to guide co-crystal design .
What are the best practices for handling and storing this compound to ensure long-term stability?
Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling Protocols : Avoid dust formation by working in fume hoods with HEPA filters, as particulate matter may pose inhalation hazards .
- Stability Monitoring : Perform periodic HPLC purity checks, especially after prolonged storage, to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
